molecular formula C46H81N3O34 B3069403 Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin CAS No. 65294-32-8

Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin

Cat. No.: B3069403
CAS No.: 65294-32-8
M. Wt: 1220.1 g/mol
InChI Key: FUVJKMDJYLUFBZ-ITVKMGITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin is a modified cyclodextrin derivative where one of the hydroxyl groups on the beta-cyclodextrin ring is replaced with a diethylenetriamine moiety. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification with diethylenetriamine enhances the compound’s ability to form inclusion complexes with various guest molecules, making it useful in a range of applications.

Scientific Research Applications

Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin has a wide range of applications in scientific research:

    Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules.

    Biology: Employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.

    Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.

    Industry: Utilized in the formulation of cosmetics and personal care products to improve the stability and efficacy of active ingredients.

Mechanism of Action

The mechanism of action for diethylenetriamine and cyclodextrin would depend on their specific application. For example, in the case of diethylenetriamine being used as a curing agent for epoxy resins, it reacts with the epoxide groups to form crosslinks .

Safety and Hazards

Diethylenetriamine is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It may also cause respiratory irritation .

Future Directions

The future directions for diethylenetriamine and cyclodextrin would depend on their specific applications. For instance, diethylenetriamine could potentially be used in the development of more effective curing agents for epoxy resins . Cyclodextrins have been studied for their potential use in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin typically involves the selective modification of beta-cyclodextrin. The process begins with the activation of the hydroxyl group at the 6-position of beta-cyclodextrin, followed by the introduction of the diethylenetriamine group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by the diethylenetriamine moiety under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of appropriate solvents, catalysts, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin can undergo various chemical reactions, including:

    Oxidation: The primary amine groups in the diethylenetriamine moiety can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

    Mono-(6-amino-6-deoxy)-beta-Cyclodextrin: Similar structure but with an amino group instead of diethylenetriamine.

    Mono-(6-(ethylenediamine)-6-deoxy)-beta-Cyclodextrin: Contains ethylenediamine instead of diethylenetriamine.

Uniqueness: Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin is unique due to the presence of the diethylenetriamine moiety, which provides multiple binding sites and enhances the compound’s ability to form stable inclusion complexes. This makes it particularly useful in applications requiring strong and selective binding of guest molecules.

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-(2-aminoethylamino)ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H81N3O34/c47-1-2-48-3-4-49-5-12-33-19(56)26(63)40(70-12)78-34-13(6-50)72-42(28(65)21(34)58)80-36-15(8-52)74-44(30(67)23(36)60)82-38-17(10-54)76-46(32(69)25(38)62)83-39-18(11-55)75-45(31(68)24(39)61)81-37-16(9-53)73-43(29(66)22(37)59)79-35-14(7-51)71-41(77-33)27(64)20(35)57/h12-46,48-69H,1-11,47H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJKMDJYLUFBZ-ITVKMGITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H81N3O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1220.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.